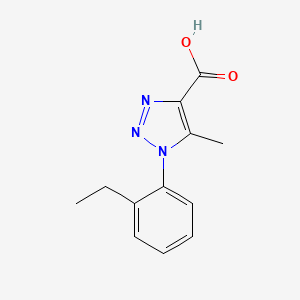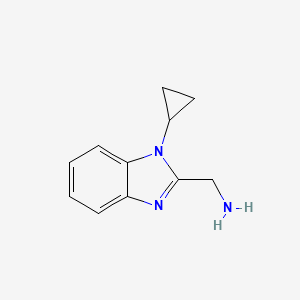![molecular formula C12H24N2O2 B1373535 tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate CAS No. 351368-95-1](/img/structure/B1373535.png)
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (TBPC) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine and is used as a building block in organic synthesis. TBPC is an important tool for organic synthesis and has a variety of uses in the laboratory, including as a catalyst, a reagent, and a synthetic intermediate. TBPC has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
Synthesis and Intermediate Use in Medicinal Chemistry
- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
- Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Structural and Chemical Studies
- Crystallographic Studies : Research has been conducted on the crystallographic structure of related compounds, providing insights into their molecular conformation and interactions (Kant et al., 2015).
- Synthetic Methodology Development : Studies have focused on developing efficient synthetic methods for related compounds, highlighting the chemical versatility and potential for large-scale production (Zhao et al., 2017).
Biological Activity and Drug Development
- Precursors for Drug Synthesis : Research indicates that derivatives of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate can be used as precursors in the synthesis of various biologically active alkaloids and potential drug candidates (Szakonyi et al., 2005).
- Novel Protease Inhibitors : Enantioselective syntheses of related compounds have led to the development of potent β-secretase inhibitors, indicating potential applications in therapeutic drug development (Ghosh et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


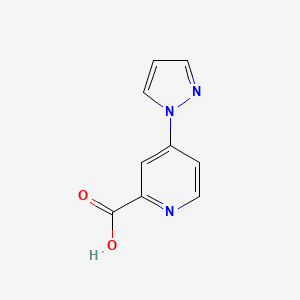

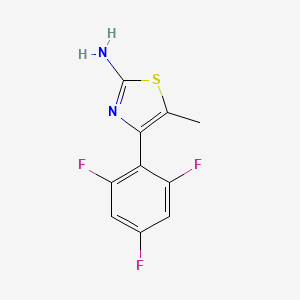
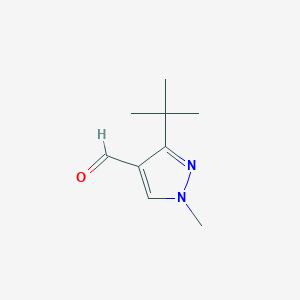
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

